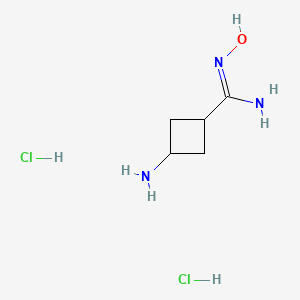
2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole (BMTFBD) is a versatile organic compound with a wide range of applications in the scientific and medical fields. It is a versatile synthetic reagent that can be used in various reactions and processes. BMTFBD has been extensively studied and is used in a variety of research projects, such as drug synthesis, biochemical and physiological studies, and laboratory experiments.
科学研究应用
2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole is widely used in a variety of scientific research applications. It is used in the synthesis of drugs, as a catalyst in organic synthesis, and in the preparation of polymers and other materials. Additionally, it is used in biochemical and physiological studies, such as the study of enzyme activity, protein-protein interactions, and structural studies. It is also used in laboratory experiments, such as the determination of reaction kinetics, affinity measurements, and the study of biological systems.
作用机制
The mechanism of action of 2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole is not well understood. However, it is thought to act as a reagent in various reactions, such as the formation of carbon-carbon bonds, the formation of organometallic compounds, and the activation of organic substrates. Additionally, it is believed to act as a catalyst in the synthesis of drugs and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a variety of effects on enzymes, proteins, and other biological systems. For example, it has been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and cyclooxygenase. Additionally, it has been shown to interact with protein-protein interactions, such as the interaction between the cytoplasmic domains of integrins and the extracellular domains of their ligands.
实验室实验的优点和局限性
2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole has several advantages and limitations for laboratory experiments. One of the main advantages is its versatility, as it can be used in a variety of reactions and processes. Additionally, it is relatively easy to synthesize and purify. However, it is relatively expensive and can be toxic if not handled properly. Additionally, it is not very stable and can degrade over time.
未来方向
There are several potential future directions for 2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole. One potential direction is the development of new synthetic methods for its synthesis. Additionally, further research into its biochemical and physiological effects could lead to new applications in drug synthesis and other areas. Finally, further studies into its mechanism of action could lead to new insights into the structure and function of proteins and other biological systems.
合成方法
The synthesis of 2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole involves the reaction of 1,3-benzodiazole with bromomethyl and trifluoromethyl groups. The reaction is typically carried out in an inert atmosphere, such as nitrogen, with a catalyst. The reaction is performed at a temperature of 100-200°C and the reaction time is typically around 5-10 minutes. The product is then purified by recrystallization or column chromatography.
属性
IUPAC Name |
2-(bromomethyl)-1-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c10-5-8-14-6-3-1-2-4-7(6)15(8)9(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNGOFWJPRWTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)


![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)





![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)
